

Predicted Mass Spectrometric Profile of 2-Chloro-6-ethoxybenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Chloro-6-ethoxybenzo[d]thiazole

Cat. No.: B1362606

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The initial step in any mass spectrometric analysis is the determination of the molecular weight and isotopic pattern. For **2-Chloro-6-ethoxybenzo[d]thiazole** (C₉H₈ClNOS), the predicted monoisotopic mass and the characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are fundamental identifiers.

Parameter	Predicted Value
Molecular Formula	C ₉ H ₈ ClNOS
Monoisotopic Mass	213.0042 m/z
[M] ⁺ Isotopic Pattern	[M]: 100% (m/z 213.0042), [M+1]: 10.8% (m/z 214.0076), [M+2]: 37.1% (m/z 215.0013)
[M+H] ⁺ Isotopic Pattern	[M+H] ⁺ : 100% (m/z 214.0120), [M+H+1] ⁺ : 10.8% (m/z 215.0154), [M+H+2] ⁺ : 37.1% (m/z 216.0091)

Comparative Analysis of Ionization Techniques

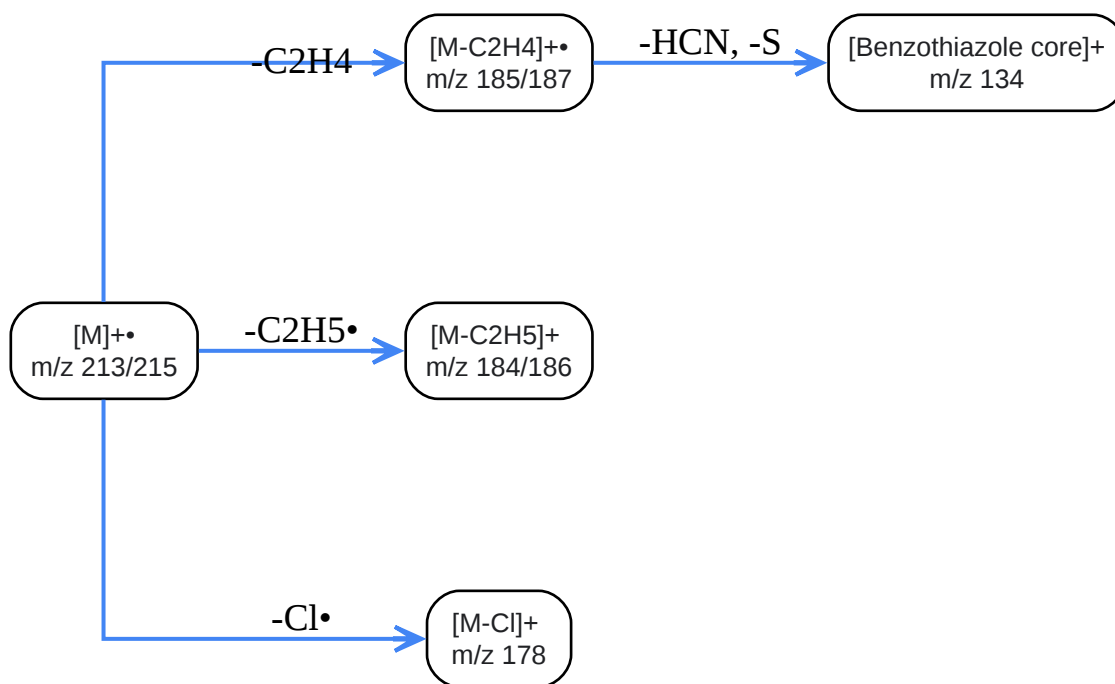
The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare two common approaches: Electron Ionization (EI), a "hard" technique typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), a "soft" technique commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI) for Structural Elucidation

EI utilizes a high-energy electron beam to ionize the analyte, leading to extensive fragmentation.[1] This provides a detailed fragmentation pattern that can be used as a "fingerprint" for structural confirmation. Based on studies of similar benzothiazole structures, a plausible fragmentation pathway for **2-Chloro-6-ethoxybenzo[d]thiazole** under EI conditions can be predicted.[2][3][4]

Predicted Fragmentation Pathway (EI):

The fragmentation is likely initiated by the loss of the ethoxy group or cleavage of the thiazole ring.



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Caption: Predicted Electron Ionization Fragmentation Pathway.

Key Predicted Fragments under EI:

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Postulated Structure
213/215	$[M]^{+\cdot}$	-	$C_9H_8ClNOS^{+\cdot}$
185/187	$[M-C_2H_4]^{+\cdot}$	Ethylene	$C_7H_4ClNOS^{+\cdot}$
184/186	$[M-C_2H_5]^+$	Ethyl radical	$C_7H_3ClNOS^+$
178	$[M-Cl]^+$	Chlorine radical	$C_9H_8NOS^+$
134	$[C_7H_4S]^+$	C_2H_4 , Cl, N	Benzothiazole core fragment

Electrospray Ionization (ESI) for Sensitive Detection

ESI is a soft ionization technique that typically produces protonated molecules ($[M+H]^+$) with minimal fragmentation.^[5] This is highly advantageous for quantitative analysis and for determining the molecular weight of the parent compound, especially when coupled with LC for separating complex mixtures.^{[6][7][8]} For **2-Chloro-6-ethoxybenzo[d]thiazole**, ESI-MS in positive ion mode would be the method of choice. It's important to be mindful of potential in-source reactions, such as dehalogenation, which has been observed for halogenated aromatic compounds, particularly when using formic acid as a mobile phase additive.^{[9][10]}

Comparison with an Alternative: 2-Chloro-6-methoxybenzo[d]thiazole

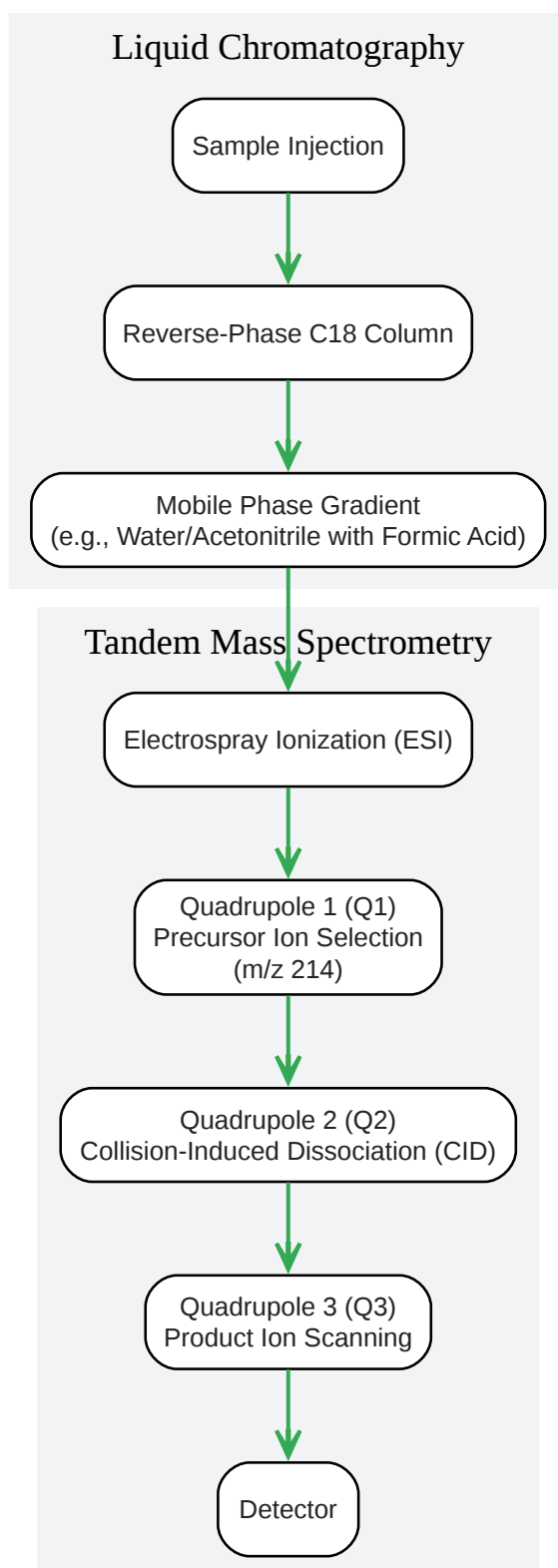
To provide a direct comparison, we can examine the expected mass spectrometric data for a closely related analogue, 2-Chloro-6-methoxybenzo[d]thiazole. This compound is commercially available and its basic properties are known. The primary difference in their mass spectra will be a shift of 14 Da, corresponding to the difference between an ethoxy ($-OC_2H_5$) and a methoxy ($-OCH_3$) group.

Parameter	2-Chloro-6-ethoxybenzo[d]thiazole	2-Chloro-6-methoxybenzo[d]thiazole
Molecular Formula	C ₉ H ₈ ClNOS	C ₈ H ₆ ClNOS
Monoisotopic Mass	213.0042 Da	198.9886 Da
[M+H] ⁺ (ESI)	214.0120 m/z	200.0064 m/z
Key Fragment (EI)	[M-C ₂ H ₅] ⁺ at m/z 184/186	[M-CH ₃] ⁺ at m/z 184/186

Interestingly, the loss of the respective alkyl radical (ethyl vs. methyl) from the ethoxy and methoxy analogues is predicted to lead to fragment ions with the same nominal mass-to-charge ratio (m/z 184/186). High-resolution mass spectrometry would be crucial to differentiate these based on their exact masses.

Experimental Workflow: LC-MS/MS for Targeted Analysis

For robust and sensitive quantification in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.



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Caption: LC-MS/MS Workflow for Targeted Analysis.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).
- **Chromatographic Separation:** Inject the sample onto a reverse-phase C18 column. Elute the analyte using a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
- **Ionization:** Introduce the column effluent into the ESI source operating in positive ion mode.
- **MS1 - Precursor Selection:** In the first quadrupole (Q1), select the protonated molecular ion ($[M+H]^+$) at m/z 214.0120.
- **MS2 - Fragmentation:** In the collision cell (Q2), fragment the selected precursor ion using an inert gas (e.g., argon).
- **MS3 - Product Ion Detection:** In the third quadrupole (Q3), scan for the characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Conclusion

While direct experimental mass spectrometry data for **2-Chloro-6-ethoxybenzo[d]thiazole** is not readily available in the public domain, a comprehensive and reliable analytical approach can be designed based on the well-established principles of mass spectrometry and data from closely related benzothiazole analogues.^{[2][3][4][6][7][8][11][12][13][14][15]} For structural confirmation, GC-MS with Electron Ionization would provide a rich fragmentation pattern. For sensitive and selective quantification, particularly in complex biological or environmental samples, LC-MS/MS with Electrospray Ionization is the superior methodology. The comparative data provided for its methoxy analogue serves as a valuable reference point for spectral interpretation. This guide provides the foundational knowledge for researchers to develop and validate robust mass spectrometric methods for the analysis of **2-Chloro-6-ethoxybenzo[d]thiazole** and other novel benzothiazole derivatives.

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